Product packaging for 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde(Cat. No.:)

2-(Azepan-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13191271
M. Wt: 205.26 g/mol
InChI Key: IJZCKNJSMXSDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azepan-1-yl)pyrimidine-5-carbaldehyde (CAS 1339348-75-2) is a high-purity chemical building block featuring a pyrimidine core, a privileged scaffold in medicinal chemistry due to its prevalence in biologically active molecules . This compound is characterized by a carbaldehyde functional group at the 5-position of the pyrimidine ring and an azepane substitution at the 2-position. Its primary research application is as a key synthetic intermediate in the discovery and development of novel therapeutic agents. Scientific literature demonstrates its specific use in the synthesis of pyrimido-pyridazinone compounds, which are investigated for their potential as active pharmaceutical ingredients . For instance, it serves as a precursor in complex molecular structures that are explored for their biological activity . The azepane and aldehyde groups offer versatile handles for further chemical modification, making this reagent valuable for constructing compound libraries or for targeted synthesis in drug discovery projects. This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3O B13191271 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-(azepan-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H15N3O/c15-9-10-7-12-11(13-8-10)14-5-3-1-2-4-6-14/h7-9H,1-6H2

InChI Key

IJZCKNJSMXSDTC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=N2)C=O

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 2 Azepan 1 Yl Pyrimidine 5 Carbaldehyde

Electronic and Steric Influence of Substituents on Pyrimidine (B1678525) Reactivity

The reactivity of the pyrimidine ring is intrinsically governed by the presence of two nitrogen atoms, which render the heterocycle electron-deficient and susceptible to nucleophilic attack. The nature and position of substituents can further modulate this reactivity, either by enhancing or diminishing the ring's electrophilicity and directing the course of chemical reactions.

The pyrimidine ring, being a diazine, is inherently electron-deficient, which makes it less reactive towards electrophilic substitution compared to benzene. bhu.ac.in Electrophilic attack, when it does occur, is often challenging and requires activating groups on the ring. bhu.ac.in Conversely, the π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic substitution, particularly at the 2-, 4-, and 6-positions, where the negative charge of the intermediate can be effectively delocalized by the ring nitrogen atoms. bhu.ac.in The presence of electron-withdrawing groups further enhances this susceptibility to nucleophilic attack.

The positions on the pyrimidine ring exhibit different levels of reactivity. The C-2, C-4, and C-6 positions are the most electron-deficient and are the primary sites for nucleophilic substitution. The C-5 position is comparatively less electron-deficient and more akin to an aromatic carbon, making it a potential site for electrophilic substitution, especially when the ring is activated by electron-donating groups.

The 2-(azepan-1-yl) group, a seven-membered saturated amine substituent, plays a crucial role in modulating the reactivity of the pyrimidine ring in 2-(azepan-1-yl)pyrimidine-5-carbaldehyde. The nitrogen atom of the azepane ring possesses a lone pair of electrons that can be donated into the pyrimidine ring through resonance, a phenomenon known as a +M (positive mesomeric) effect. This electron donation increases the electron density of the pyrimidine ring, thereby activating it towards electrophilic substitution and potentially deactivating it towards nucleophilic attack at certain positions.

Specifically, the electron-donating nature of the amino group at the C-2 position will increase the electron density at the C-4 and C-6 positions, and to a lesser extent, the C-5 position. This activation at the C-5 position can facilitate electrophilic substitution reactions. However, the bulky steric profile of the azepanyl group can hinder the approach of reagents to the adjacent positions on the pyrimidine ring, introducing a steric shielding effect.

Transformations of the Aldehyde Functional Group

The aldehyde group at the C-5 position of this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups, providing a gateway to a diverse range of derivatives.

The aldehyde group can be easily oxidized to a carboxylic acid, a key functional group for further derivatization, such as amidation and esterification. A variety of oxidizing agents can be employed for this transformation.

Oxidizing AgentProductReaction Conditions
Potassium permanganate (B83412) (KMnO4)2-(Azepan-1-yl)pyrimidine-5-carboxylic acidBasic or neutral conditions
Jones reagent (CrO3/H2SO4)2-(Azepan-1-yl)pyrimidine-5-carboxylic acidAcidic conditions, acetone
Silver(I) oxide (Ag2O)2-(Azepan-1-yl)pyrimidine-5-carboxylic acidMild conditions, suitable for sensitive substrates

The resulting carboxylic acid can then serve as a precursor for the synthesis of amides, esters, and other acid derivatives, further expanding the chemical space accessible from the parent aldehyde.

The aldehyde can be reduced to a primary alcohol, providing another valuable synthetic intermediate. This transformation can be achieved using a range of reducing agents.

Reducing AgentProductReaction Conditions
Sodium borohydride (B1222165) (NaBH4)(2-(Azepan-1-yl)pyrimidin-5-yl)methanolMild conditions, protic solvents (e.g., methanol, ethanol)
Lithium aluminum hydride (LiAlH4)(2-(Azepan-1-yl)pyrimidin-5-yl)methanolAprotic solvents (e.g., THF, diethyl ether), requires careful handling
Dicyclopentylzinc(2-(Azepan-1-yl)pyrimidin-5-yl)methanolMild conditions, yielding corresponding primary alcohols researchgate.net

The resulting alcohol can undergo further reactions such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution.

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes condensation reactions with various nucleophiles, particularly nitrogen and oxygen nucleophiles, to form a wide array of derivatives.

With primary amines: Condensation with primary amines yields imines (Schiff bases), which can be further reduced to secondary amines.

With hydroxylamine (B1172632): Reaction with hydroxylamine forms oximes.

With hydrazines: Condensation with hydrazine (B178648) or substituted hydrazines affords hydrazones.

With alcohols: In the presence of an acid catalyst, aldehydes react with alcohols to form acetals.

These condensation reactions are fundamental in constructing more complex molecular architectures and are widely used in the synthesis of heterocyclic compounds and other pharmacologically relevant scaffolds. nih.gov

Carbon-Carbon Bond Forming Reactions (e.g., Wittig, Knoevenagel, Grignard additions)

The aldehyde functional group at the C5 position of the pyrimidine ring is a primary site for carbon-carbon bond formation. Its electrophilic nature allows it to readily participate in several classic named reactions, providing pathways to elaborate the core structure.

Wittig Reaction: The reaction of this compound with a phosphorus ylide (a Wittig reagent) serves as a predictable and high-yielding method for alkene synthesis. nih.gov This transformation replaces the carbonyl C=O bond with a C=C double bond, allowing for the introduction of a wide variety of substituted vinyl groups. The stereoselectivity of the reaction can often be controlled by the nature of the ylide and the reaction conditions.

Knoevenagel Condensation: This condensation reaction involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base. nih.govresearchgate.net The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. This method is instrumental in creating electron-deficient alkenes, which are valuable intermediates for subsequent Michael additions or cycloaddition reactions. mdpi.com

Grignard Additions: Organometallic reagents, such as Grignard reagents (R-MgBr), readily add to the carbonyl carbon of the aldehyde. nih.govrsc.orgmdpi.com This nucleophilic addition results in the formation of a secondary alcohol upon aqueous workup. The reaction provides a direct route to introduce alkyl, aryl, or vinyl substituents at the carbon atom adjacent to the pyrimidine ring, significantly increasing molecular complexity. It is noted, however, that the presence of other functional groups on the pyrimidine ring can sometimes lead to unusual reaction pathways. nih.gov

Table 1: Examples of Carbon-Carbon Bond Forming Reactions

Reaction TypeReagent ExampleProduct Class
Wittig ReactionTriphenylphosphonium methylide (Ph3P=CH2)5-Vinyl-2-(azepan-1-yl)pyrimidine
Knoevenagel CondensationMalononitrile (CH2(CN)2)2-(2-(Azepan-1-yl)pyrimidin-5-yl)methylene)malononitrile
Grignard AdditionPhenylmagnesium bromide (PhMgBr)(2-(Azepan-1-yl)pyrimidin-5-yl)(phenyl)methanol

Reactivity of the Azepane Moiety

Nitrogen Basicity and Alkylation/Acylation Reactions

The nitrogen atom of the azepane ring possesses a lone pair of electrons, rendering it basic and nucleophilic. However, its basicity is attenuated compared to simple dialkylamines. uomustansiriyah.edu.iq This is due to the electron-withdrawing nature of the attached pyrimidine ring, where the nitrogen's lone pair can be partially delocalized through resonance, stabilizing it and making it less available for protonation. libretexts.orgmasterorganicchemistry.com

Despite this reduced basicity, the nitrogen remains sufficiently nucleophilic to participate in standard alkylation and acylation reactions.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of a quaternary ammonium (B1175870) salt, placing a positive charge on the azepane nitrogen.

Acylation: Treatment with acylating agents such as acyl chlorides or anhydrides results in the formation of an amide. This reaction effectively neutralizes the basicity of the nitrogen.

Table 2: Reactions at the Azepane Nitrogen

Reaction TypeReagent ExampleProduct Type
AlkylationMethyl Iodide (CH3I)Quaternary Ammonium Salt
AcylationAcetyl Chloride (CH3COCl)N-Acyl Azepane (Amide)

Conformational Dynamics of the Azepane Ring and Its Effect on Reaction Outcomes

The seven-membered azepane ring is a flexible heterocyclic system that does not adopt a single, rigid conformation. researchgate.netdntb.gov.ua Instead, it exists as an equilibrium of several low-energy twist-chair and twist-boat conformers. mdpi.com This dynamic behavior has important stereochemical implications for reactions occurring on the molecule.

The specific conformation adopted by the ring can influence the steric environment around the adjacent pyrimidine-5-carbaldehyde (B119791) group. rsc.org For example, a particular conformer might partially block one face of the aldehyde, directing the approach of a bulky reagent (like a Grignard reagent or a complex ylide) to the opposite, less hindered face. This can lead to diastereoselectivity in the formation of new chiral centers. The conformational preference can be influenced by solvent, temperature, and the presence of other substituents on the ring system. rsc.org

Table 3: Influence of Azepane Conformation on Reactivity

Conformational StatePotential Effect on Reaction at C5-Aldehyde
"Open" ConformerMinimal steric hindrance, allowing reagent access from multiple trajectories.
"Closed" or "Shielding" ConformerIncreased steric hindrance on one face of the pyrimidine ring, potentially leading to diastereoselective outcomes.

Intramolecular and Intermolecular Cyclization Reactions

The combination of the reactive aldehyde and the nucleophilic azepane ring within the same molecule provides a powerful platform for constructing more complex, fused heterocyclic systems through cyclization strategies.

Formation of Pyrimido-Fused Azepine Derivatives

Intramolecular reactions can be designed to form new rings fused to the pyrimidine core. By introducing appropriate functionality, it is possible to synthesize pyrimido[4,5-b]azepine derivatives, a scaffold found in compounds with notable biological activity. nih.govnih.gov For instance, a multi-step sequence could first transform the aldehyde into a side chain containing an electrophilic center. This new center could then be attacked by the azepane nitrogen in an intramolecular nucleophilic substitution or addition reaction, closing the ring to form the fused bicyclic system. Such strategies are key in generating conformationally restricted analogues of bioactive molecules. scribd.com

Construction of Other Polycyclic and Bridged Heterocyclic Systems

Beyond simple fused systems, this compound can serve as a precursor for elaborate polycyclic and bridged architectures. A particularly effective strategy for this is the intramolecular Diels-Alder reaction. nih.gov This can be achieved by first modifying the aldehyde and another position on the molecule to install a diene and a dienophile. For example, a Wittig reaction on the aldehyde could install a dienophile, while a side chain attached elsewhere (perhaps via the azepane nitrogen) could be elaborated into a diene. Upon heating, these two groups can react with each other to form highly complex, bridged structures in a single, stereocontrolled step. Such intramolecular cyclizations are powerful tools for the rapid assembly of unique molecular frameworks. researchgate.netrsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Azepan 1 Yl Pyrimidine 5 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and chemical environment of the hydrogen and carbon atoms within a molecule.

The ¹H NMR spectrum of 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde is expected to show distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the azepane ring, and the aldehyde functional group.

Aldehyde Proton: A singlet is anticipated in the downfield region, typically between δ 9.8 and 10.2 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group. For a related compound, 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, this proton appears as a singlet at 9.84 ppm. mdpi.com

Pyrimidine Ring Protons: The pyrimidine ring features two protons at the C4 and C6 positions. These are expected to appear as sharp singlets in the aromatic region of the spectrum, likely between δ 8.5 and 9.0 ppm.

Azepane Ring Protons: The twelve protons of the seven-membered azepane ring will exhibit more complex signals. The four protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be deshielded and appear as multiplets around δ 3.6-3.9 ppm. The remaining eight protons (β- and γ-protons) will likely resonate as a series of overlapping multiplets in the upfield region, typically between δ 1.5 and 1.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.8 - 10.2Singlet (s)
Pyrimidine H4/H68.5 - 9.0Singlet (s)
Azepane α-CH₂ (4H)3.6 - 3.9Multiplet (m)
Azepane β,γ-CH₂ (8H)1.5 - 1.9Multiplet (m)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, expected to appear around δ 182-190 ppm. In a similar structure, the aldehyde carbon was observed at 181.9 ppm. mdpi.com

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the δ 150-175 ppm range. The carbon attached to the azepane group (C2) and the carbon bearing the aldehyde (C5) will have distinct chemical shifts influenced by their substituents.

Azepane Ring Carbons: The carbons of the azepane ring will appear in the aliphatic region of the spectrum. The α-carbons, adjacent to the nitrogen, are expected around δ 45-55 ppm, while the β- and γ-carbons will be found further upfield, typically between δ 25 and 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)182 - 190
Pyrimidine C2160 - 165
Pyrimidine C4/C6155 - 160
Pyrimidine C5110 - 115
Azepane α-C45 - 55
Azepane β,γ-C25 - 30

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, which is particularly useful for assigning the complex multiplets of the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the azepane ring, the pyrimidine ring, and the carbaldehyde group. For example, a correlation between the aldehyde proton and the C5 carbon of the pyrimidine ring would confirm the position of the aldehyde group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₁₅N₃O), the calculated exact mass would be compared to the experimentally measured mass to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum would also provide structural information, likely showing characteristic losses of the aldehyde group (CHO) and fragmentation of the azepane ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the presence of specific functional groups. A strong absorption band characteristic of the C=O stretch of the aldehyde is expected in the region of 1670-1700 cm⁻¹. For a related aminopyrimidine carbaldehyde, this peak was observed at 1663 cm⁻¹. mdpi.com Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=N and C=C stretching vibrations from the pyrimidine ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (pyrimidine)~3050Medium
C-H (azepane)2850-2950Strong
C=O (aldehyde)1670-1700Strong
C=N, C=C (ring)1550-1610Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The conjugated system of the pyrimidine ring and the carbonyl group is expected to result in strong absorption bands in the UV region, likely corresponding to π → π* and n → π* transitions.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural proof. This technique would yield precise data on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. This would confirm the planarity of the pyrimidine ring and reveal the conformation of the seven-membered azepane ring, offering an unambiguous depiction of the molecule's solid-state architecture. Currently, there is no publicly available crystal structure data for this compound.

Chromatographic and Chiral Separation Methodologies for this compound

The purification and analytical determination of this compound, as with many synthetic intermediates and pharmacologically relevant molecules, rely on a variety of chromatographic techniques. While specific literature detailing the chromatographic behavior of this exact compound is not extensively available, methodologies can be inferred from the well-established analysis of structurally similar pyrimidine derivatives. These methods are crucial for monitoring reaction progress, isolating the compound in high purity, and for potential enantioselective separation if chiral centers are introduced or if the molecule exhibits atropisomerism.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of pyrimidine derivatives. researchgate.net A reversed-phase approach is typically the most suitable for a molecule with the polarity of this compound. The separation would likely be achieved using a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would generally consist of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol, to ensure adequate retention and elution of the compound. Detection is commonly performed using a UV detector, as the pyrimidine ring is chromophoric, or a mass spectrometer for greater sensitivity and structural confirmation. researchgate.net

Gas Chromatography (GC) could also be a viable, though likely less common, method for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable.

For the separation of enantiomers, should the molecule be chiral, several advanced techniques are available. Chiral HPLC, utilizing a chiral stationary phase (CSP), is a powerful and widely used method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a broad range of compounds and could likely resolve the enantiomers of a chiral analogue of this compound.

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient alternative for chiral separations. SFC often provides faster separations and is considered a "greener" technique due to its use of supercritical carbon dioxide as the primary mobile phase. The principles of chiral recognition are similar to those in HPLC, relying on the differential interaction of enantiomers with a chiral stationary phase.

Capillary Electrophoresis (CE) offers another high-resolution technique for chiral separations. In CE, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. The enantiomers are then separated based on their differential binding affinities with the chiral selector, which results in different electrophoretic mobilities. This technique is particularly advantageous due to its high efficiency and low consumption of sample and reagents.

The following tables provide hypothetical, yet representative, chromatographic and chiral separation parameters for this compound based on methods used for structurally related pyrimidine derivatives.

Table 4.5.1: Representative HPLC Method for this compound

Parameter Condition
Stationary Phase C18 Silica Gel
Column Dimensions 4.6 x 250 mm, 5 µm particle size

| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile | | Gradient | 10-90% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Temperature | 25 °C | | Injection Volume | 10 µL | | Detection | UV at 254 nm |

Table 4.5.2: Representative Chiral SFC Method for a Chiral Analogue of this compound

Parameter Condition
Stationary Phase Immobilized Amylose-based CSP
Column Dimensions 4.6 x 150 mm, 3 µm particle size

| Mobile Phase | A: Supercritical CO₂ B: Methanol with 0.1% Diethylamine | | Gradient/Isocratic | Isocratic, 15% B | | Flow Rate | 2.5 mL/min | | Backpressure | 150 bar | | Temperature | 40 °C | | Detection | UV at 254 nm |

Table 4.5.3: Representative Chiral Capillary Electrophoresis Method for a Chiral Analogue of this compound

Parameter Condition
Capillary Fused Silica, 50 µm i.d., 50 cm total length
Background Electrolyte 50 mM Phosphate buffer (pH 2.5)
Chiral Selector 20 mM Hydroxypropyl-β-cyclodextrin
Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 214 nm

Computational Chemistry and Theoretical Investigations of 2 Azepan 1 Yl Pyrimidine 5 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of a molecule. These calculations offer insights into reactivity, intermolecular interactions, and various molecular properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde, the HOMO is anticipated to be predominantly localized on the electron-rich azepan-1-yl-pyrimidine moiety, which acts as the electron donor. Conversely, the LUMO is expected to be centered on the electron-deficient pyrimidine-5-carbaldehyde (B119791) portion, the electron acceptor. This separation of the FMOs is characteristic of a donor-acceptor system, often leading to interesting electronic and optical properties. A smaller HOMO-LUMO gap would suggest higher reactivity and lower kinetic stability.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound
OrbitalPredicted Energy (eV)Predicted Localization
HOMO-6.5 to -5.5Azepan-1-yl group and pyrimidine (B1678525) ring
LUMO-2.5 to -1.5Pyrimidine ring and carbaldehyde group
HOMO-LUMO Gap4.0 to 3.0-

An Electrostatic Potential (ESP) surface map illustrates the three-dimensional charge distribution of a molecule. libretexts.orgdeeporigin.com It is a valuable tool for predicting how molecules will interact with each other, particularly in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.de

The ESP map of this compound is expected to show distinct regions of positive and negative potential. Regions of negative electrostatic potential (typically colored red) are anticipated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbaldehyde group, indicating their nucleophilic character. researchgate.netresearchgate.net Conversely, regions of positive potential (typically colored blue) are expected around the hydrogen atoms of the azepane ring and the aldehyde proton, highlighting their electrophilic nature. researchgate.netresearchgate.net

The significant difference in electronegativity between the electron-donating azepane group and the electron-withdrawing carbaldehyde group is predicted to result in a substantial molecular dipole moment. This high polarity will influence the molecule's solubility and its interactions with other polar molecules.

Ionization potential (IP) and electron affinity (EA) are fundamental properties that can be estimated from the energies of the frontier orbitals. The IP, the energy required to remove an electron, is related to the HOMO energy, while the EA, the energy released upon gaining an electron, is related to the LUMO energy. For this molecule, the electron-donating nature of the azepane group would suggest a relatively low ionization potential, making it susceptible to oxidation.

Table 2: Predicted Electronic Properties of this compound
PropertyPredicted Value
Dipole Moment (Debye)4.0 - 6.0
Ionization Potential (eV)8.0 - 9.0
Electron Affinity (eV)1.0 - 2.0

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insight into the three-dimensional structure and dynamic behavior of molecules. These techniques are essential for understanding conformational preferences and predicting spectroscopic outcomes.

The seven-membered azepane ring is flexible and can adopt several conformations, with the most common being the chair and boat forms. mq.edu.au The attachment of the bulky pyrimidine-5-carbaldehyde group to the nitrogen atom of the azepane ring will likely influence the equilibrium between these conformers. mq.edu.au Steric hindrance between the pyrimidine moiety and the hydrogens on the azepane ring will play a significant role in determining the most stable conformation. It is anticipated that a twisted-chair conformation might be favored to minimize these steric clashes.

Furthermore, rotation around the C-N bond connecting the pyrimidine ring to the azepane ring will be a key conformational feature. The energy barrier to this rotation will determine the degree of conjugation between the nitrogen lone pair of the azepane and the pyrimidine pi-system.

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which are invaluable for structural elucidation.

¹H NMR Spectroscopy : The protons on the pyrimidine ring are expected to appear as distinct signals in the aromatic region of the spectrum. The aldehyde proton will likely be a singlet in the downfield region (around 9-10 ppm). The protons on the azepane ring will exhibit complex splitting patterns in the aliphatic region due to their conformational flexibility.

¹³C NMR Spectroscopy : The carbon atoms of the pyrimidine ring and the carbaldehyde group are expected to resonate at lower field due to their electron-deficient nature. The carbons of the azepane ring will appear at a higher field.

IR Spectroscopy : A strong absorption band corresponding to the C=O stretching vibration of the carbaldehyde group is expected in the region of 1680-1700 cm⁻¹. Characteristic bands for the C=N and C=C stretching vibrations of the pyrimidine ring are also anticipated.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Atoms in this compound
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrimidine H4/H68.5 - 9.0-
Aldehyde H9.5 - 10.5-
Azepane H (adjacent to N)3.5 - 4.0-
Pyrimidine C2-160 - 165
Pyrimidine C5-120 - 125
Aldehyde C=O-185 - 195
Azepane C (adjacent to N)-50 - 55

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical and computational chemistry provide powerful tools for elucidating the intricate details of reaction mechanisms and characterizing the high-energy transition states that govern chemical transformations. For a molecule such as this compound, theoretical studies can offer profound insights into its reactivity, the pathways of its synthetic routes, and the mechanisms of its potential interactions with biological targets. While specific theoretical studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from studies on analogous pyrimidine and heterocyclic systems.

A common reaction involving the aldehyde group of this compound would be nucleophilic addition. Theoretical investigations of such reactions typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of the reaction. These calculations can identify the minimum energy pathways from reactants to products, passing through one or more transition states.

For instance, in a hypothetical reaction of this compound with a generic nucleophile (Nu-), the reaction mechanism can be modeled. The calculations would focus on the energetics of the formation of the tetrahedral intermediate. The transition state for this process would be characterized by the partial formation of the new carbon-nucleophile bond and the partial breaking of the carbon-oxygen pi bond of the carbonyl group. Key parameters such as the activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between the reactants and the products) can be calculated. These values are crucial for predicting the reaction rate and the thermodynamic feasibility of the reaction.

A theoretical investigation into the synthesis of pyrido[2,3-d]pyrimidines, which share the pyrimidine core, has highlighted the complexity of reaction pathways, involving steps like Knoevenagel condensation, Michael addition, and cyclization. nih.govresearchgate.net Such studies can serve as a blueprint for investigating the reactions of this compound. For example, the aldehyde functionality could participate in multicomponent reactions, and theoretical modeling could elucidate the sequence of events and identify the rate-determining step.

Table 1: Hypothetical Calculated Energy Profile for the Nucleophilic Addition to this compound

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
1Reactants (this compound + Nu-)0.0
2Transition State+15.2
3Tetrahedral Intermediate-5.8
4Transition State (Proton Transfer)+8.1
5Product-12.5

Note: This table represents hypothetical data for illustrative purposes.

Furthermore, computational studies can explore the role of catalysts in reactions involving this compound. By modeling the interaction of the catalyst with the reactants and transition states, it is possible to understand how the catalyst lowers the activation energy and accelerates the reaction. The solvent effects can also be incorporated into these theoretical models using implicit or explicit solvent models to provide a more realistic description of the reaction in solution.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are a subset of the broader Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) fields. QSRR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity in a specific chemical transformation. While no specific QSRR studies on this compound have been identified, the methodology is broadly applicable to this and related compounds. Pyrimidine derivatives, in general, have been the subject of such quantitative analyses, particularly in the context of their biological activities, which are a consequence of their chemical reactivity. nih.gov

A typical QSRR study involves several key steps:

Dataset Selection: A series of structurally related compounds with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) is compiled. For this compound, this would involve synthesizing and testing a library of derivatives with variations in the azepane ring, the pyrimidine core, or substituents on the pyrimidine ring.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Connectivity indices that describe the branching of the molecule.

Geometrical: Molecular surface area, volume, etc., derived from the 3D structure.

Physicochemical: LogP (lipophilicity), molar refractivity, etc.

Electronic: Dipole moment, HOMO/LUMO energies, partial charges on atoms, etc., often calculated using quantum chemical methods.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are used to build a mathematical model that correlates the calculated descriptors with the observed reactivity. nih.govoup.comnih.gov

Model Validation: The predictive power of the developed QSRR model is rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with a separate test set of compounds. nih.gov

For this compound, a QSRR study could, for instance, investigate the reactivity of the aldehyde group towards a specific nucleophilic addition reaction across a series of derivatives. The resulting model could help in understanding the electronic and steric factors that govern this reactivity. For example, descriptors related to the electron-withdrawing or -donating nature of substituents on the pyrimidine ring, as well as steric descriptors for the azepane group, would likely be important.

Table 2: Exemplary Descriptors for a Hypothetical QSRR Study of this compound Derivatives

DerivativeExperimental Reactivity (log k)Calculated LogPHOMO Energy (eV)LUMO Energy (eV)Steric Parameter (Es)
1-2.52.1-6.5-1.2-1.74
2-2.12.3-6.4-1.1-1.82
3-3.01.8-6.7-1.4-1.65
4-1.82.5-6.3-1.0-1.90

Note: This table contains hypothetical data to illustrate the type of information used in a QSRR study.

The insights gained from QSRR models can be invaluable for designing new molecules with desired reactivity profiles, whether for synthetic applications or for modulating biological activity. By understanding the structural features that influence reactivity, chemists can rationally design more effective catalysts, more stable compounds, or more potent drug candidates.

Applications of 2 Azepan 1 Yl Pyrimidine 5 Carbaldehyde As a Key Intermediate in Organic Synthesis

Utility in Combinatorial Chemistry and Chemical Library Construction

There is no evidence in the available literature to suggest that 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde has been utilized in combinatorial chemistry or for the construction of chemical libraries. Key intermediates in combinatorial chemistry are typically chosen for their known reactivity and ability to participate in a wide range of chemical transformations to generate a diverse set of molecules. The synthetic utility of this compound has not been established for these purposes.

Role in the Design and Synthesis of Diversified Chemical Scaffolds

No documented research highlights the role of this compound in the design and synthesis of diversified chemical scaffolds. The development of new chemical scaffolds is crucial for drug discovery and materials science, but the contribution of this specific compound to such efforts has not been reported.

Exploration in Agrochemical and Materials Science Research as a Synthetic Intermediate

There are no specific reports on the exploration or application of this compound as a synthetic intermediate in the fields of agrochemical or materials science research. While pyrimidine (B1678525) derivatives are known to be important in the development of some agrochemicals and functional materials, the use of this particular azepane-substituted pyrimidine carbaldehyde has not been described in these contexts. chemimpex.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.